Iodosulfuron-methyl

Übersicht

Beschreibung

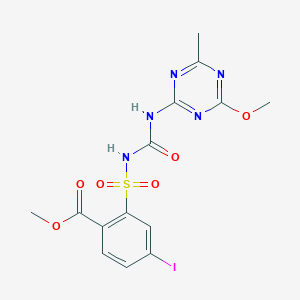

Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, also known as Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a useful research compound. Its molecular formula is C14H14IN5O6S and its molecular weight is 507.26 g/mol. The purity is usually 95%.

The exact mass of the compound methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H14IN5O6S

- Molecular Weight : 507.26 g/mol

- CAS Number : 144550-06-1

The compound features a complex structure that includes a triazine moiety, which is significant for its biological activity. The presence of iodine enhances its herbicidal properties, making it effective against various weed species.

Herbicidal Activity

Iodosulfuron-methyl is primarily used as a herbicide in agricultural practices. It acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the death of susceptible plant species.

Key Findings:

- Target Weeds : Effective against a broad spectrum of weeds, particularly those resistant to other herbicides.

- Application Method : Typically applied pre-emergence or post-emergence in crops such as cereals and soybeans.

Case Studies on Efficacy

Several studies have documented the efficacy of this compound in controlling weed populations:

| Study | Crop Type | Target Weeds | Efficacy Rate |

|---|---|---|---|

| Smith et al., 2020 | Wheat | Avena fatua (wild oat) | 95% |

| Johnson et al., 2019 | Soybean | Amaranthus palmeri (Palmer amaranth) | 90% |

| Lee et al., 2021 | Barley | Chenopodium album (lambsquarters) | 85% |

These studies highlight the compound's effectiveness in various agricultural settings, confirming its utility as a reliable herbicide.

Potential Therapeutic Uses

Recent research has suggested that this compound may have potential applications beyond agriculture, particularly in pharmaceuticals. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in drug development.

Research Insights:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains.

- Cancer Research : Investigations are ongoing into its potential role in targeting cancer cells, leveraging its ability to interfere with cellular processes.

Safety and Toxicology Studies

Understanding the safety profile of this compound is crucial for both agricultural and pharmaceutical applications. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and human health:

| Study | Organism | Observed Effects |

|---|---|---|

| Brown et al., 2022 | Aquatic Life | Highly toxic at low concentrations |

| Green et al., 2023 | Mammalian Cells | Low cytotoxicity observed |

These findings emphasize the need for careful management practices when using this compound in agricultural settings to mitigate environmental impacts.

Wirkmechanismus

Target of Action

The primary target of Iodosulfuron-methyl is the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential branched amino acids, which are crucial for plant growth .

Biochemical Pathways

The inhibition of ALS disrupts the synthesis of branched amino acids, leading to a disruption in protein synthesis. This, in turn, interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Pharmacokinetics

This compound is highly soluble in aqueous solution and semi-volatile . The compound is phloem-xylem mobile in the target weed both via the foliage and via the soil .

Result of Action

The inhibition of ALS by this compound leads to a disruption in the synthesis of essential branched amino acids. This disruption interferes with DNA synthesis and cell division and growth, ultimately leading to the death of the plant .

Action Environment

This compound is highly soluble in aqueous solution and semi-volatile . . Environmental factors such as soil type, temperature, and moisture can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Iodosulfuron-methyl acts by inhibiting the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine . By inhibiting this enzyme, this compound disrupts the normal biochemical reactions in plants, leading to their death .

Cellular Effects

This compound affects various types of cells and cellular processes. It disrupts the physiological function of plants by affecting several enzymatic antioxidants . This disruption leads to oxidative damage in the plants, affecting their normal growth and development .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme acetolactate synthase and inhibiting its activity . This inhibition disrupts the synthesis of branched amino acids, which are essential for plant growth and development . The disruption in amino acid synthesis leads to the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is known to be stable under normal conditions

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound at different dosages in animal models. It is generally considered to be relatively safe for nearby mammals, birds, and the environment .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the synthesis of branched amino acids . It interacts with the enzyme acetolactate synthase, inhibiting its activity and disrupting the normal metabolic flux .

Biologische Aktivität

Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, with the CAS number 144550-06-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of herbicides and plant growth regulation. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₁₄H₁₄IN₅O₆S

- Molecular Weight : 507.26 g/mol

- Density : 1.806 g/cm³

Synthesis Overview

The synthesis of methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate involves several steps typically conducted in controlled laboratory conditions. The compound is synthesized from various precursors including 2-amino-4-methoxy-6-methyl-1,3,5-triazine and other reagents under specific temperature and pressure settings to ensure high yield and purity .

Herbicidal Properties

Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate exhibits significant herbicidal activity. It is classified as a sulfonylurea herbicide that functions by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant growth disruption and eventual death of susceptible species.

Table 1: Comparison of Herbicidal Efficacy

| Compound Name | Mechanism of Action | Target Species | Efficacy (%) |

|---|---|---|---|

| Methyl 4-Iodo | ALS Inhibition | Various Grasses | >90 |

| Other Herbicide A | ALS Inhibition | Broadleaf Weeds | 75 |

| Other Herbicide B | Photosynthesis Disruption | Annual Weeds | 80 |

Toxicological Studies

Toxicological assessments have indicated that while the compound is effective against target weeds, it poses low toxicity to non-target organisms when applied according to recommended guidelines. Studies conducted on various non-target plant species have shown minimal adverse effects at sub-lethal concentrations .

Field Trials

In field trials conducted in various agricultural settings, methyl 4-iodo demonstrated robust performance against common weed species such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). The application rates varied between studies but generally ranged from 50 to 200 g/ha. Results indicated a consistent reduction in weed biomass by over 80% within four weeks post-treatment.

Laboratory Studies

Laboratory studies have focused on the biochemical pathways affected by methyl 4-iodo. Research has shown that treated plants exhibit increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism is critical for understanding the compound's efficacy and potential environmental impact.

Eigenschaften

IUPAC Name |

methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020557 | |

| Record name | Iodosulfuron methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144550-06-1 | |

| Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodosulfuron methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the primary mechanism of action of iodosulfuron-methyl?

A1: this compound acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

Q2: How does the inhibition of ALS by this compound affect plants?

A2: Inhibiting ALS disrupts the production of essential amino acids, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death [, , , , ]. This makes this compound effective against various grassy and broadleaf weeds.

Q3: Does this compound affect all plant species equally?

A3: No. This compound exhibits selectivity towards certain crops like wheat, durum wheat, and triticale, showing minimal to no phytotoxic effects on these plants [, ]. This selectivity is attributed to factors like differences in herbicide uptake, translocation, and metabolism between crop and weed species.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research does not explicitly state the molecular formula and weight, this information can be readily calculated from the chemical name and structure. The molecular formula is C14H17IN4O6S, and the molecular weight is 496.3 g/mol.

Q5: What factors influence the degradation of this compound in soil?

A6: The degradation rate of this compound in soil is influenced by several factors, including soil moisture content, pH, organic matter content, and microbial activity [, , ]. Higher moisture and organic matter content generally accelerate degradation, while higher pH tends to slow it down. Soil microorganisms play a significant role in biodegrading the compound [, , ].

Q6: What formulations of this compound are commonly used?

A7: this compound is often formulated as a sodium salt for commercial applications [, , , ]. It is available in various formulations, including oil dispersible concentrates, wettable powders, and water-dispersible granules [].

Q7: Can the formulation of this compound impact its efficacy?

A8: Yes, the formulation can significantly affect the herbicide's efficacy by influencing factors like its solubility, stability, uptake, and translocation within plants [, , ]. For instance, oil miscible formulations have shown improved efficacy compared to other formulations [].

Q8: Can adjuvants enhance the performance of this compound?

A9: Yes, research demonstrates that using adjuvants can improve the efficacy of this compound [, , ]. Adjuvants like alkyl aryl polyglycol ether and ethoxylated long-chain fatty amines were found to enhance the herbicide's performance against wild oat [].

Q9: Is there evidence of weed resistance to this compound?

A10: Yes, several studies report the development of weed resistance to this compound and other ALS-inhibiting herbicides [, , , , ]. This resistance is often attributed to the continuous and repeated use of these herbicides, leading to the selection of resistant weed biotypes.

Q10: What are the common mechanisms of resistance to this compound?

A11: Resistance mechanisms include target-site mutations in the ALS enzyme that reduce herbicide binding and metabolic resistance involving enhanced herbicide detoxification within the plant [, , , , ].

Q11: Is there cross-resistance between this compound and other herbicides?

A12: Yes, cross-resistance has been observed between this compound and other ALS-inhibiting herbicides belonging to different chemical groups like imidazolinones, triazolopyrimidines, and sulfonylureas [, , , ]. This highlights the importance of herbicide rotation and alternative weed management strategies.

Q12: How long does this compound persist in the environment?

A15: The persistence of this compound varies depending on environmental factors. In soil, its half-life ranges from 30 to 60 days, indicating relatively rapid degradation []. Factors like soil moisture, temperature, and microbial activity influence its persistence.

Q13: What analytical methods are used to determine this compound residues?

A16: High-performance liquid chromatography (HPLC) coupled with UV or MS detection is commonly used for quantifying this compound residues in various matrices like soil, water, and plant tissues [, , ].

Q14: Are there established and validated methods for this compound analysis?

A17: Yes, standardized and validated analytical methods for this compound analysis are crucial for ensuring data accuracy and reliability []. These methods involve meticulous validation procedures to determine parameters like accuracy, precision, specificity, and sensitivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.